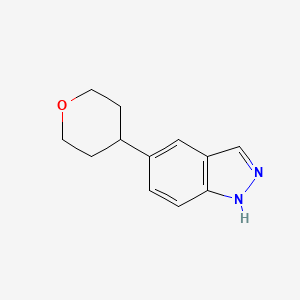

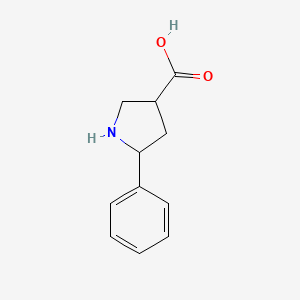

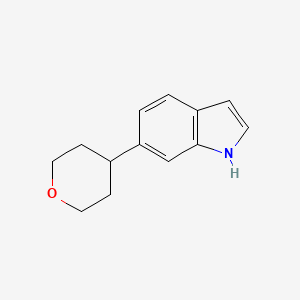

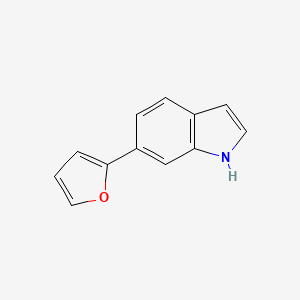

6-(furan-2-yl)-1H-indole

Übersicht

Beschreibung

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans . Furan derivatives have occupied a unique place in the field of medicinal chemistry .

Synthesis Analysis

Furans are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms . Recent advances in the synthesis of furan compounds have seen some classical methods being modified and improved, while other new methods have been developed .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecules .Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For example, furan platform chemicals can be economically synthesized from biomass . A variety of catalysts are used for these transformations .Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

6-(furan-2-yl)-1H-indole: and its derivatives have been recognized for their potential in combating bacterial infections. The furan nucleus is a critical component in the synthesis of new drugs aimed at addressing microbial resistance . These compounds have shown efficacy against both gram-positive and gram-negative bacteria, offering a promising avenue for the development of novel antibacterial agents.

Photoluminescent Materials

The compound has been utilized in the creation of photoluminescent materials . Specifically, a heteroleptic Cu(I) complex with 6-(furan-2-yl)-1H-indole as a ligand has been synthesized, exhibiting emission solely in the solid state and demonstrating a photoluminescence quantum yield of 2.5% . This opens up applications in organic light-emitting devices (OLEDs) and other areas where luminescence is desired.

Antimicrobial Agents

Furan derivatives, including 6-(furan-2-yl)-1H-indole, have been documented to possess a range of biological activities. They have been employed as antimicrobial agents, showing promise in the fight against drug-resistant strains . Their versatility in structural reactions allows for the creation of a variety of compounds with potential antimicrobial properties.

Chemical Synthesis

In the realm of chemical synthesis, 6-(furan-2-yl)-1H-indole serves as a versatile building block. It can be used to synthesize a wide array of specialized chemical products, including those with antimicrobial properties . The ability to modify the furan nucleus allows chemists to impart different activities to the resulting compounds.

Ergogenic Effects

There is some evidence to suggest that derivatives of 6-(furan-2-yl)-1H-indole may influence factors related to exercise performance, indicating potential ergogenic effects. This could lead to applications in sports science and nutrition, where enhancement of physical performance is of interest.

Antifungal Applications

The modification of the aldehyde functional group of furfural, a related furan derivative, to different groups such as nitro, imine, and chalcone, has resulted in compounds with antifungal properties . This suggests that similar modifications to 6-(furan-2-yl)-1H-indole could yield compounds useful in protecting materials like wood from fungal attacks.

Dye Production

Furan derivatives have also been used in the production of dyes for fabrics. The reaction of furfural with thiourea yields compounds that serve as potential dyes for wool and cotton, offering different hues . This indicates that 6-(furan-2-yl)-1H-indole could potentially be modified to create new dyes for textile applications.

Cancer Research

The furan ring is present in many compounds with anticancer properties. While specific studies on 6-(furan-2-yl)-1H-indole in cancer research are not directly cited, the general presence of furan derivatives in this field suggests that it may have applications in the development of anticancer drugs .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future of furan derivatives looks promising with their wide-spread applications in various fields such as therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

Eigenschaften

IUPAC Name |

6-(furan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-2-12(14-7-1)10-4-3-9-5-6-13-11(9)8-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOMEJBHZIMBLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696281 | |

| Record name | 6-(Furan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(furan-2-yl)-1H-indole | |

CAS RN |

885273-35-8 | |

| Record name | 6-(2-Furanyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Furan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.